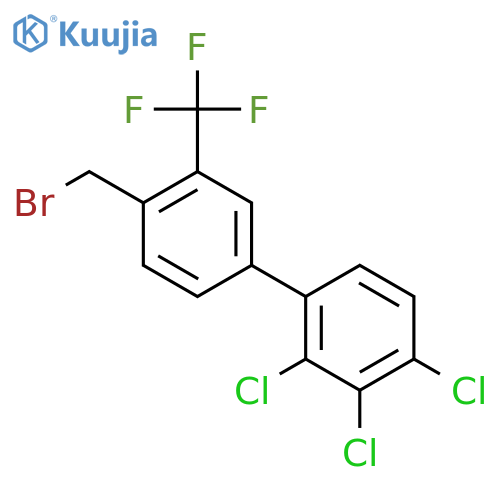

Cas no 1361486-60-3 (4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl)

1361486-60-3 structure

商品名:4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl

CAS番号:1361486-60-3

MF:C14H7BrCl3F3

メガワット:418.463590860367

CID:4995427

4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

-

- 4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl

-

- インチ: 1S/C14H7BrCl3F3/c15-6-8-2-1-7(5-10(8)14(19,20)21)9-3-4-11(16)13(18)12(9)17/h1-5H,6H2

- InChIKey: PMRDAMBWTXUCTL-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC(C2C=CC(=C(C=2Cl)Cl)Cl)=CC=1C(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 353

- 疎水性パラメータ計算基準値(XlogP): 7.3

- トポロジー分子極性表面積: 0

4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011005895-250mg |

4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl |

1361486-60-3 | 97% | 250mg |

470.40 USD | 2021-07-05 | |

| Alichem | A011005895-1g |

4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl |

1361486-60-3 | 97% | 1g |

1,504.90 USD | 2021-07-05 | |

| Alichem | A011005895-500mg |

4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl |

1361486-60-3 | 97% | 500mg |

790.55 USD | 2021-07-05 |

4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

1361486-60-3 (4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl) 関連製品

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量